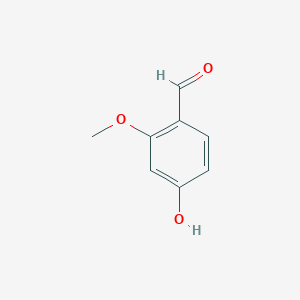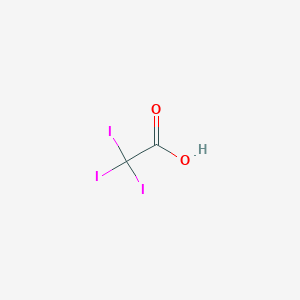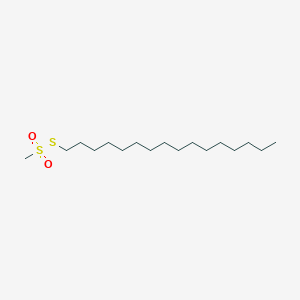![molecular formula C₁₉H₂₆O₈S B014383 [(5-(2,2-二甲基-1,3-二氧戊环-4-基)-2,2-二甲基-3a,5,6,6a-四氢呋喃[2,3-d][1,3]二氧戊环-6-基] 4-甲基苯磺酸盐 CAS No. 13964-21-1](/img/structure/B14383.png)
[(5-(2,2-二甲基-1,3-二氧戊环-4-基)-2,2-二甲基-3a,5,6,6a-四氢呋喃[2,3-d][1,3]二氧戊环-6-基] 4-甲基苯磺酸盐
描述
Synthesis Analysis
The synthesis of complex molecules like this compound often involves multi-step reactions, including etherification, oximation, and Beckmann rearrangement, as seen in the preparation of similar compounds. Techniques such as the reaction of rotenone with dimethyloxosulphonium methylide indicate the complexity of such synthetic pathways (Chen, Ye, & Hu, 2012).
Molecular Structure Analysis
The structural elucidation of complex molecules typically involves spectroscopic methods such as NMR, MS, and potentially X-ray crystallography for solid-state structures. The precise arrangement of atoms within such a molecule determines its reactivity and properties. Crystallographic analysis can reveal conformational details and intermolecular interactions (Nikonov, Sterkhova, & Lazareva, 2021).
Chemical Reactions and Properties
Compounds of this complexity can undergo a variety of chemical reactions, including isomerizations and interactions with catalysts like titanium tetrachloride. The outcome of such reactions can be influenced by conditions like temperature, leading to different isomeric forms or reaction products. These processes are essential for modifying the compound's structure for specific applications or studies (Giles, Rickards, & Senanayake, 1996).
Physical Properties Analysis
The physical properties of a compound, including solubility, melting point, and crystalline structure, are crucial for its handling and application. For instance, poor water solubility can limit a compound's usability in biological contexts, necessitating modifications to its structure (Mun et al., 2012).
科学研究应用
液晶研究
亚甲基连接的液晶二聚体,例如具有与指定化学物质相似的复杂分子结构的二聚体,因其独特的转变性质和扭曲弯曲向列相的形成而受到研究。这些二聚体表现出两个单斜晶相,其中低温相因其在液晶显示技术和高级光学材料中的潜在应用而备受关注 (Henderson & Imrie, 2011).
生物医学应用
对复杂有机分子的生物学特性和潜在治疗用途的研究,类似于指定化合物,突出了它们在药物开发中的潜力。这些研究强调了了解此类化合物在医学应用中的毒性、安全性和功效的重要性 (Araújo 等,2015).
抗氧化活性
用于确定复杂化合物抗氧化活性的分析方法强调了这些分子在食品工程、医学和药学中的重要性。这些化合物的抗氧化能力,包括它们在对抗氧化应激中的应用,是一个关键的研究领域,可以导致开发出用于各种治疗和营养应用的新抗氧化剂 (Munteanu & Apetrei, 2021).
环境影响和应用
对新型溴化阻燃剂及其在环境中出现的研究揭示了结构复杂分子的环境归宿和潜在毒性。这些见解对于评估消费品和工业应用中使用的化学化合物的环境影响至关重要,指导开发更安全、更可持续的化学替代品 (Zuiderveen、Slootweg 和 de Boer,2020).
有机合成和化工应用
5-羟甲基糠醛 (HMF) 及相关化合物在有机合成中的作用指出了复杂分子在生产精细化学品、材料和生物燃料中的更广泛应用潜力。通过作为有机合成中的构建模块,这些化合物允许将可再生资源融入广泛的产品中,突出了此类研究在推进绿色化学和可持续工业实践中的重要性 (Fan 等,2019).
属性
IUPAC Name |
[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O8S/c1-11-6-8-12(9-7-11)28(20,21)27-15-14(13-10-22-18(2,3)24-13)23-17-16(15)25-19(4,5)26-17/h6-9,13-17H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVFLADZRUACHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC3C2OC(O3)(C)C)C4COC(O4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate | |
CAS RN |
13964-21-1, 3253-75-6 | |
| Record name | Allofuranose, diisopropylidene, p-toluenesulfona | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013964211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC14163 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3-[2-[(2-Chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate](/img/structure/B14306.png)











